molecular formula C24H32N4OS B1234134 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide

Cat. No. B1234134
M. Wt: 424.6 g/mol
InChI Key: PGZXJQIYYBDFMR-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide is a benzothiazine.

Scientific Research Applications

Synthesis and Thermal Behavior

  • A study by Krzyżak et al. (2013) focused on synthesizing benzothiazine derivatives and analyzing their thermal behavior. The study revealed that these compounds exhibit more than one endothermic effect in differential scanning calorimetry, suggesting multiple tautomeric forms. This research contributes to understanding the physical properties and potential applications of these benzothiazine derivatives in scientific research.

Antibacterial Evaluation

  • Research by Cecchetti et al. (1987) synthesized pyridobenzothiazine acid derivatives and evaluated their antibacterial activity. These compounds showed potent activity against various Gram-positive and Gram-negative pathogens. This work highlights the potential use of benzothiazine derivatives as antibacterial agents.

  • Another study by Cecchetti et al. (1993) further evaluated benzothiazine carboxylic acids for their antibacterial properties. The research identified specific compounds with notable antibacterial activity and favorable pharmacokinetic properties in animal models, reinforcing the potential therapeutic applications of these compounds.

Study of Heterocyclic Ring Systems

  • A 2020 study by Saroha et al. explored the biopharmaceutical applications of substituted benzothiazine and piperazine. Their findings indicated potential antimicrobial and antioxidant properties, underscoring the diverse applications of these compounds in biopharmaceutical research.

Synthesis and Biological Activities

  • Research by Kajino et al. (1991) synthesized benzothiazin-3(4H)-one derivatives and tested them for calcium antagonistic and calmodulin antagonistic activities. Some of these compounds showed potent antihypertensive effects, demonstrating the potential use of benzothiazine derivatives in cardiovascular research.

Molecular Conformations and Biological Activity

  • In 2018, Ukrainets et al. performed a comprehensive study on benzothiazine-3-carboxamides. They found these compounds exhibit significant analgesic and anti-inflammatory properties, suggesting their potential as novel therapeutic agents.

properties

Molecular Formula

C24H32N4OS

Molecular Weight

424.6 g/mol

IUPAC Name

4-benzyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C24H32N4OS/c1-26-12-14-27(15-13-26)11-5-10-25-24(29)21-8-9-23-22(18-21)28(16-17-30-23)19-20-6-3-2-4-7-20/h2-4,6-9,18H,5,10-17,19H2,1H3,(H,25,29)

InChI Key

PGZXJQIYYBDFMR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)SCCN3CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide
Reactant of Route 6
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N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide

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